molecular formula C9H6N2 B12881381 Pyrrolo[3,2-B]pyrrolizine CAS No. 440359-04-6

Pyrrolo[3,2-B]pyrrolizine

Cat. No.: B12881381
CAS No.: 440359-04-6
M. Wt: 142.16 g/mol
InChI Key: GQOCYIPXLJEFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[3,2-B]pyrrolizine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused bicyclic structure, which includes a pyrrole ring and a pyrrolizine ring

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[3,2-B]pyrrolizine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and conjugated double bonds within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings, using reagents like halogens or sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of Pyrrolo[3,2-B]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as kinase inhibitors, binding to the active sites of kinases and blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[3,2-B]pyrrolizine stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

440359-04-6

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

pyrrolo[3,2-b]pyrrolizine

InChI

InChI=1S/C9H6N2/c1-2-8-6-7-3-4-10-9(7)11(8)5-1/h1-6H

InChI Key

GQOCYIPXLJEFTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=C3C2=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.